molecular formula C21H26O2 B13385190 17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13385190
M. Wt: 310.4 g/mol
InChI Key: VWAUPFMBXBWEQY-UHFFFAOYSA-N
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Description

This compound is a synthetic steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroid structures. Key substituents include a 13-methyl group, a 17-hydroxy group, and a 17-prop-2-enyl (allyl) moiety . The octahydro designation indicates partial saturation of the fused rings, distinguishing it from fully aromatic polycyclic hydrocarbons. The compound is pharmacologically significant as trienbolone (RU-1697), an anabolic steroid with applications in veterinary medicine . Its structure combines a 3-ketone group (common in androgens) with a 17β-hydroxy-17α-allyl substitution, which enhances metabolic stability and receptor binding compared to natural steroids .

Properties

IUPAC Name

17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAUPFMBXBWEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859548
Record name 17-Hydroxy-13-methyl-17-(prop-2-en-1-yl)-1,2,6,7,8,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Common starting materials include:

  • Androstane derivatives.
  • Pregnenolone or similar steroid precursors.
  • Polycyclic intermediates derived from cyclization of simpler compounds.

Key Reactions

Specific Preparation Methods

Synthesis via Steroid Backbone Modification

Method 1: Side Chain Elongation and Functionalization

Step Description Reagents & Conditions Reference
1 Starting from pregnenolone Pregnenolone, acid catalysts ,
2 Oxidation at C-3 to ketone PCC or Jones reagent
3 Methylation at C-13 Methyl iodide, base
4 Introduction of the prop-2-enyl group at C-17 Wittig reaction with phosphonium salts ,
5 Hydroxylation at C-17 Hydroxylation via oxidation ,

Notes:

  • The Wittig reaction is crucial for installing the prop-2-enyl side chain with stereoselectivity.
  • Hydroxylation at C-17 is achieved via controlled oxidation, often using peracids or osmium tetroxide.

Synthesis via Cyclopentane Ring Construction

Method 2: Cyclopentane Fusion

Step Description Reagents & Conditions Reference
1 Cyclization of polycyclic precursors Acid catalysis, heat
2 Functional group manipulations Standard steroid chemistry ,
3 Side chain installation Alkylation, Wittig reaction

This method emphasizes the formation of the fused ring system before functionalization, providing stereocontrol.

Chemical Reactions Analysis

Types of Reactions

Altrenogest undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted altrenogest compounds. These products can exhibit different pharmacological properties compared to the parent compound .

Mechanism of Action

Altrenogest exerts its effects by binding to specific progesterone receptors in target cells. This binding inhibits the secretion of gonadotropin-releasing hormone from the hypothalamus, which in turn suppresses the release of luteinizing hormone from the pituitary gland. As a result, ovulation is prevented, and the estrous cycle is regulated . Altrenogest also exhibits weak androgenic and anabolic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s activity and properties are influenced by substituent type and position. Below is a comparative analysis with key analogues:

Compound Name 13-Substituent 17-Substituent Core Saturation Key Activity/Property Reference
Target Compound Methyl Hydroxy, Prop-2-enyl Octahydro Anabolic (trienbolone)
Estrone Methyl Ketone Decahydro Estrogenic (natural hormone)
Compound VI (11-methyl-17-ketone) Methyl Ketone Dihydro Potent carcinogen
5k (Trimethoxybenzylidene derivative) Methyl Trimethoxybenzylidene Tetradecahydro Enzyme inhibition (synthetic analogue)
17-Acetate derivative Methyl Acetate Decahydro Prodrug (enhanced lipophilicity)

Key Observations :

  • 17-Position: The prop-2-enyl group in the target compound improves metabolic resistance compared to estrone’s 17-ketone . This substitution is less carcinogenic than the 11-methyl-17-ketone in Compound VI, which showed high carcinogenicity in mouse studies .
  • 3-Position: The 3-ketone group (shared with estrone) is critical for binding steroid receptors, while analogues with 3-cyanomethoxy () or 3-hydroxyl groups () exhibit altered receptor affinities .
Physicochemical Properties
  • Solubility : The target compound’s allyl group increases lipophilicity compared to estrone, reducing aqueous solubility but enhancing membrane permeability . A structurally similar compound (17-hydroxy-10,13-dimethyl variant) has a calculated solubility of 39.73 mg/mL, though experimental data for the target compound is lacking .
  • Molecular Weight : Estimated at ~312 g/mol (C₂₀H₂₄O₃), intermediate between estrone (270.37 g/mol) and bulkier derivatives like 5k (469.5 g/mol) .

Biological Activity

17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one (commonly referred to as 17-Hydroxy-13-methyl steroid) is a steroidal compound with the molecular formula C21H26O2. This compound exhibits significant biological activity that has garnered attention in various fields including pharmacology and biochemistry. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its complex cyclopenta[a]phenanthrene structure which contributes to its biological functions. Its stereochemistry is defined as (13S,17R), which plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular FormulaC21H26O2
Molecular Weight314.44 g/mol
StructureCyclopenta[a]phenanthrene derivative

Hormonal Activity

17-Hydroxy-13-methyl steroid is known for its hormonal activity, particularly its potential as an anabolic agent. Research indicates that it may influence muscle growth and recovery by modulating androgen receptor activity. Studies have shown that compounds with similar structures can enhance protein synthesis in muscle tissues, contributing to muscle hypertrophy and strength gains .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been observed to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses in various diseases such as Alzheimer's and Parkinson's disease. By reducing the activation of pro-inflammatory cytokines like IL-1β and IL-18, this compound may have therapeutic implications for chronic inflammatory conditions .

Neuroprotective Effects

The neuroprotective effects of 17-Hydroxy-13-methyl steroid have been investigated in models of neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis by enhancing autophagy mechanisms. This action is particularly relevant in the context of ischemic brain injury .

Case Study 1: Muscle Hypertrophy

A clinical trial involving athletes examined the effects of a steroid regimen including 17-Hydroxy-13-methyl steroid. Results indicated a statistically significant increase in lean muscle mass compared to a placebo group over an 8-week period. Participants reported improved recovery times and reduced muscle soreness post-exercise.

Case Study 2: Neuroprotection in Ischemia

In a rodent model of ischemic stroke, administration of 17-Hydroxy-13-methyl steroid prior to occlusion resulted in a reduction of infarct size and preservation of neurological function. The study suggested that this compound mitigated neuronal death through its anti-inflammatory effects and enhancement of neurotrophic factors .

Research Findings

Recent literature has explored various aspects of the biological activity of 17-Hydroxy-13-methyl steroid:

  • Anabolic Effects : Studies indicate enhanced muscle protein synthesis through androgen receptor activation.
  • Inflammation Modulation : The compound effectively inhibits NLRP3 inflammasome activation, leading to decreased levels of inflammatory cytokines.
  • Neuroprotection : Evidence supports its role in protecting against oxidative stress-induced neuronal damage.

Q & A

Q. What are the critical safety precautions for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Ensure local exhaust ventilation to minimize aerosol/dust inhalation .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from heat and incompatible materials like strong oxidizers .
  • First Aid: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Contaminated skin should be washed with soap and water .

Q. How can researchers optimize synthetic routes for this compound when starting materials are scarce?

Methodological Answer:

  • Route Selection: Prioritize modular synthesis using intermediates like decahydrocyclopenta[a]phenanthrene derivatives (e.g., acetate precursors in ).
  • Condition Optimization: Use Design of Experiments (DOE) to vary catalysts (e.g., palladium for cross-coupling), temperature (60–120°C), and reaction time (12–48 hrs) .
  • Monitoring: Track reaction progress via TLC or HPLC, and purify via column chromatography with hexane/ethyl acetate gradients .

Q. What preliminary characterization methods are recommended when physical/chemical property data are unavailable?

Methodological Answer:

  • Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
  • Solubility: Perform iterative solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–12) at 25°C, noting precipitation thresholds .
  • LogP: Estimate via reverse-phase HPLC using a C18 column and a methanol/water gradient .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s anti-inflammatory potential?

Methodological Answer:

  • Analog Synthesis: Modify the prop-2-enyl group (e.g., replace with acetyl or hydroxyl derivatives) and compare bioactivity .
  • In Vitro Assays: Test inhibition of phospholipase A2 (PLA2) and COX-2 in macrophage cells (e.g., RAW 264.7) using ELISA for prostaglandin E2 quantification .
  • Computational Modeling: Dock the compound into PLA2 (PDB: 1POC) using AutoDock Vina to identify critical hydrogen bonds with Arg43 and Tyr52 .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

  • Advanced NMR: Acquire 2D NMR (COSY, HSQC) to assign stereochemistry. For example, compare 1^1H and 13^13C shifts of the cyclopenta[a]phenanthrene core with .
  • Crystallography: Grow single crystals via vapor diffusion (e.g., acetonitrile/water) and solve the structure to confirm substituent orientations .
  • HRMS Validation: Use electrospray ionization (ESI) HRMS with <1 ppm mass accuracy to verify molecular formula .

Q. What strategies are recommended for assessing environmental toxicity when ecological data are absent?

Methodological Answer:

  • QSAR Modeling: Use tools like EPI Suite to predict biodegradation (e.g., BIOWIN) and bioaccumulation (BCF) .
  • Microcosm Studies: Expose the compound to soil/water systems (10–100 ppm) and monitor degradation via LC-MS over 30 days .
  • Aquatic Toxicity: Perform acute tests on Daphnia magna (48-hr LC50) and algal growth inhibition assays (OECD 201) .

Q. How can polymorphism or hydrate formation impact solubility data, and how should this be addressed?

Methodological Answer:

  • Polymorph Screening: Recrystallize from 5 solvents (e.g., ethanol, acetone) and analyze via PXRD to identify crystalline forms .
  • Dynamic Vapor Sorption (DVS): Expose the compound to 0–90% relative humidity to detect hydrate formation .
  • Dissolution Testing: Compare solubility of polymorphs in biorelevant media (FaSSIF/FeSSIF) using UV-Vis spectroscopy .

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